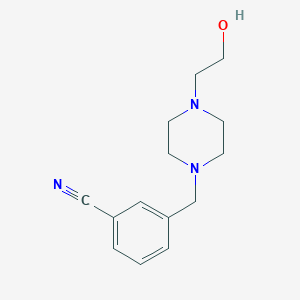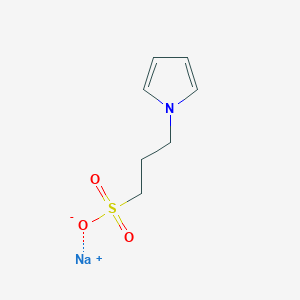
1H-Pyrrole-1-propanesulfonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-propanesulfonic acid sodium salt: is a chemical compound with the molecular formula C7H11NO3S and a molecular weight of 189.23 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-propanesulfonic acid sodium salt can be synthesized through a multi-step process. One common method involves the reaction of pyrrole with 3-chloropropanesulfonic acid under basic conditions to form the desired product . The reaction typically requires a solvent such as water or ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-1-propanesulfonic acid sodium salt can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-propanesulfonic acid sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-propanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function . The compound may also act as a catalyst or inhibitor in certain biochemical reactions, depending on its concentration and the specific system being studied .
Comparación Con Compuestos Similares
1H-Pyrrole-1-propionic acid: This compound is similar in structure but lacks the sulfonic acid group, which affects its reactivity and applications.
1-Pyrenesulfonic acid sodium salt: This compound contains a pyrene ring instead of a pyrrole ring, leading to different chemical properties and uses.
Uniqueness: 1H-Pyrrole-1-propanesulfonic acid sodium salt is unique due to the presence of both the pyrrole ring and the sulfonic acid group, which confer specific reactivity and versatility in various applications .
Propiedades
Fórmula molecular |
C7H10NNaO3S |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
sodium;3-pyrrol-1-ylpropane-1-sulfonate |
InChI |
InChI=1S/C7H11NO3S.Na/c9-12(10,11)7-3-6-8-4-1-2-5-8;/h1-2,4-5H,3,6-7H2,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
UGTFZMGDQXZEFY-UHFFFAOYSA-M |
SMILES canónico |
C1=CN(C=C1)CCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


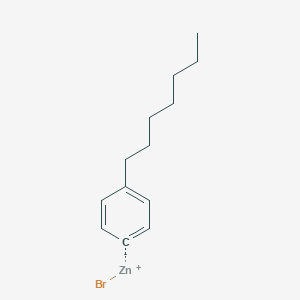

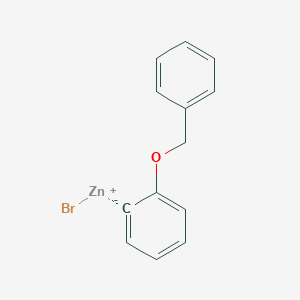
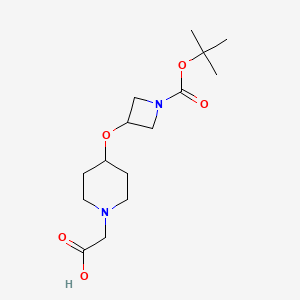
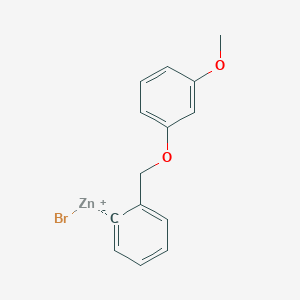
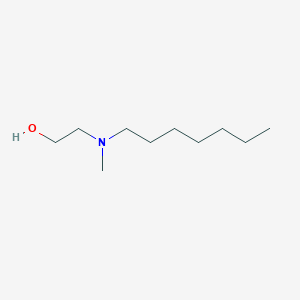
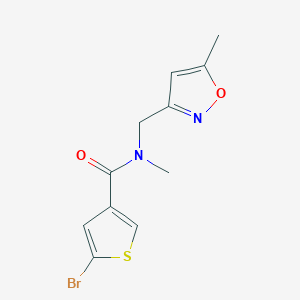

![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
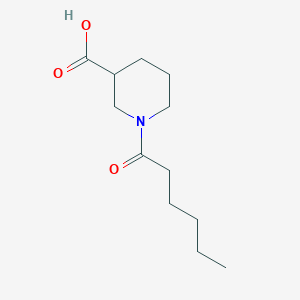
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
